5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and α, β-unsaturated ketones or semicarbazides.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents.
Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It has been used in studies investigating its antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anti-cancer properties.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl group attached to a triazole ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H15FN4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(21(15)18)23-10-11-6-8-12(17)9-7-11/h2-9H,10,18H2,1H3 |
InChI Key |
IXLVUUNHFCISAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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